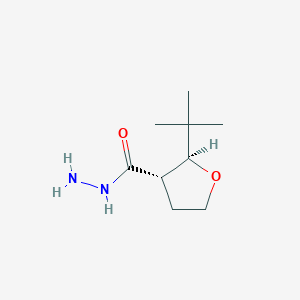

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(2S,3S)-2-tert-butyloxolane-3-carbohydrazide |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(12)11-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |

InChI Key |

QEATYYANKMYQAP-BQBZGAKWSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1[C@H](CCO1)C(=O)NN |

Canonical SMILES |

CC(C)(C)C1C(CCO1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Starting Materials

Overview:

One prominent approach employs chiral amino acids, such as L-serine, as starting materials. This method leverages stereoselective reactions to introduce the (2S,3S) configuration directly into the tetrahydrofuran ring system.

Step 1: Protection of amino and hydroxyl groups

The amino group of L-serine is protected using tert-butoxycarbonyl (Boc) or other suitable carbamate groups to prevent side reactions during subsequent steps.Step 2: Formation of the tetrahydrofuran ring

Intramolecular cyclization is achieved through esterification or nucleophilic attack, often mediated by activating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-(dimethylaminopropyl)carbodiimide), leading to ring closure with stereocontrol.Step 3: Introduction of the carbohydrazide moiety

The protected cyclic intermediate reacts with hydrazine derivatives under controlled conditions (e.g., reflux in ethanol or THF) to form the carbohydrazide group at the 3-position.Step 4: Deprotection and purification

Final deprotection steps involve acid or base treatment to remove protecting groups, followed by purification via chromatography or recrystallization.

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| L-Serine derivatives | DCC/EDC coupling, reflux | Moderate to high | , |

- High stereoselectivity due to chiral starting materials.

- Well-established for similar cyclic amino acid derivatives.

Solid-Phase Synthesis and Cyclization Strategies

Overview:

Solid-phase synthesis provides a versatile platform for constructing complex cyclic compounds like (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide. This method involves anchoring intermediates onto resin supports, enabling iterative reactions and simplified purification.

Step 1: Resin-bound malonamide formation

Malonic acid derivatives are attached to a resin, followed by coupling with amino alcohols to generate resin-bound intermediates.Step 2: Oxidation and cyclization

Oxidation with chromium-based reagents converts malonamides to ketones, which undergo cyclization with bases like LDA or LHMDS to form the tetrahydrofuran ring.Step 3: Cleavage and hydrazide formation

Acidic cleavage (e.g., TFA) releases the free compound, which then reacts with hydrazine derivatives to form the carbohydrazide.

Data Summary:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Malonamic acids on resin | CrO₂ oxidation, base cyclization | 43-80% |

- High purity due to solid-phase purification.

- Suitable for combinatorial synthesis.

Hydrazide Formation via Nucleophilic Substitution

Overview:

This method involves direct nucleophilic attack of hydrazine derivatives on activated cyclic intermediates.

Step 1: Preparation of activated tetrahydrofuran derivatives

The tetrahydrofuran ring bearing suitable leaving groups (e.g., halides or mesylates) at the 3-position is prepared via halogenation or sulfonation.Step 2: Hydrazide formation

Hydrazine hydrate or substituted hydrazines are reacted with these activated intermediates under reflux in polar solvents like ethanol or THF, facilitating nucleophilic substitution.Step 3: Purification

The product is purified through chromatography or recrystallization, with subsequent steps to introduce the tert-butyl group.

Data Summary:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Halogenated tetrahydrofuran | Hydrazine hydrate, reflux | Variable | , |

- Direct route to hydrazide derivatives.

- Compatible with various functional groups.

Incorporation of the tert-Butyl Group

The tert-butyl group is introduced either during the initial protection step or via alkylation of the hydrazide intermediate using tert-butyl halides or tert-butyl carbamates under basic conditions.

- Reagents: tert-Butyl bromide or chloride, potassium carbonate or sodium hydride.

- Solvent: Acetone, DMF, or DMSO.

- Conditions: Reflux or room temperature, depending on reactivity.

Hydrazide intermediate + tert-butyl bromide + K₂CO₃ in acetone, reflux, yields tert-butyl substituted hydrazide.

Summary of Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or alcohols using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide can be used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can help in understanding the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Similarity Scores

The table below summarizes structurally related compounds and their similarity scores (based on ):

| Compound Name | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|

| (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid | 0.85 | Pyran ring (6-membered), carboxylic acid group |

| tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate | 0.80 | Amino group, carbamate substituent, (3R,4S) stereochemistry |

| tert-Butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate | 0.62 | Hydroxymethyl group, carbamate substituent |

| tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate | 0.58 | Pyran ring, hydrazinecarboxylate group |

Structural and Functional Insights:

Ring Size and Conformation :

- The target compound’s tetrahydrofuran (5-membered ring) imposes greater ring strain than pyran (6-membered) analogs, affecting conformational flexibility and binding to biological targets .

- Pyran derivatives (e.g., 0.85 similarity compound) may exhibit distinct pharmacokinetic profiles due to increased ring size and reduced strain .

Functional Groups: Carbohydrazide (-CONHNH₂): Unique to the target compound, this group enhances polarity and metal-chelating capacity compared to carbamates (e.g., 0.80 similarity compound) or hydroxymethyl groups (e.g., ). This could expand applications in catalysis or metallodrug design. Carbamate vs. Amino Groups: The 0.80 similarity compound’s carbamate and amino groups are more reactive in peptide coupling reactions, whereas the target’s carbohydrazide may favor nucleophilic substitution or condensation .

Stereochemistry :

- The (2S,3S) configuration in the target compound contrasts with the (3R,4S) stereochemistry of the 0.80 similarity compound. Such differences can drastically alter interactions with chiral receptors or enzymes, impacting efficacy in drug candidates .

Molecular Properties:

| Property | Target Compound | 0.85 Similarity Compound | 0.80 Similarity Compound |

|---|---|---|---|

| Molecular Formula | C₉H₁₇N₂O₃ | C₁₃H₂₂N₂O₅ | C₁₀H₁₉NO₄ |

| Molecular Weight | ~217.26 g/mol | ~298.33 g/mol | ~217.26 g/mol |

| Functional Groups | Carbohydrazide, tert-Butyl | Carboxylic acid, tert-Butoxy | Carbamate, Amino |

- However, the tert-butyl group counterbalances this by introducing hydrophobicity .

- Synthetic Routes: highlights esterification and condensation methods for tert-butyl-containing intermediates. The target compound’s synthesis likely involves hydrazide formation via hydrazinolysis of a methyl ester precursor, whereas carbamate analogs (e.g., ) may use Boc-protection strategies .

Biological Activity

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H19N3O2

- Molecular Weight : 213.28 g/mol

- IUPAC Name : this compound

The presence of the hydrazide functional group is significant for its biological activity, particularly in terms of enzyme inhibition and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For example, derivatives of tetrahydrofuran have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in human leukemia cells through the activation of caspase pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : Similar to other alkaloids derived from natural sources, this compound may inhibit protein synthesis at the ribosomal level.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress within cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 15 | |

| Compound B | Apoptosis Induction | 10 | |

| Compound C | Protein Synthesis Inhibition | 5 |

Case Study 1: Antileukemic Activity

A study published in PubMed Central highlighted the effectiveness of tetrahydrofuran derivatives against leukemia cells. The study reported that treatment with a related compound resulted in a significant reduction in cell viability and increased apoptotic markers .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models showed that administration of this compound led to tumor regression in xenograft models. The compound demonstrated a favorable pharmacokinetic profile, indicating potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl carbamates are synthesized via Mannich reactions using anhydrous tetrahydrofuran (THF) as a solvent, with strict control of reaction temperature and stoichiometry to preserve stereochemistry . Chiral HPLC or polarimetry should be used to verify enantiomeric excess (>98% purity). Evidence from tert-butyl hydrazinecarboxylate derivatives highlights the importance of protecting groups (e.g., Boc) to prevent racemization during nucleophilic substitution steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming stereochemistry and functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm, hydrazide NH signals at δ 6.5–8.0 ppm) .

- X-ray Crystallography : Resolves absolute configuration, as shown in tert-butyl carbamate derivatives with similar stereocenters .

- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS for [M+H] at m/z ~229.3) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous THF or DMF to prevent hydrolysis of the hydrazide group. Avoid prolonged exposure to moisture or light, as tert-butyl groups can undergo elimination under acidic conditions . Stability studies on analogous hydrazides recommend monthly purity checks via TLC or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when using this compound as a chiral ligand?

- Methodological Answer : Contradictions often arise from solvent polarity and metal coordination effects. For example, THF improves yields in Pd-catalyzed cross-couplings by stabilizing intermediates, while DMSO may deactivate catalysts. Kinetic studies (e.g., variable-temperature NMR) can identify competing pathways. Optimize ligand-to-metal ratios (1:1 to 2:1) and monitor via in-situ IR for carbonyl coordination .

Q. How does the tert-butyl group influence the compound’s conformational stability in solid-state vs. solution-phase studies?

- Methodological Answer : The tert-butyl group induces steric hindrance, locking the tetrahydrofuran ring into a specific chair conformation. X-ray data on tert-butyl carbamates show restricted rotation around the C–N bond, stabilizing β-sheet-like packing in crystals . In solution (DMSO-d), NOESY experiments reveal dynamic equilibria between conformers, affecting catalytic or binding properties .

Q. What are the mechanistic implications of using this compound in multicomponent reactions (e.g., Ugi, Passerini)?

- Methodological Answer : The hydrazide acts as a bifunctional nucleophile, participating in imine formation and acyl transfer. In Ugi reactions, kinetic isotopic labeling (KIE) studies show rate-determining steps involve hydrazide deprotonation. Adjust pH to 6–7 (buffered with phosphate) to balance nucleophilicity and avoid hydrazine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.